5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole

Description

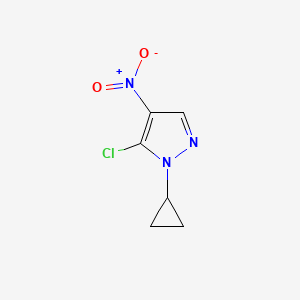

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-cyclopropyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-6-5(10(11)12)3-8-9(6)4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWKGGSXBYDRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C=N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the 1-Cyclopropylpyrazole Core

The introduction of the cyclopropyl (B3062369) moiety at the N1 position of the pyrazole (B372694) ring is a critical first step. This can be accomplished through two primary synthetic strategies: the cyclization of a precursor already containing the cyclopropyl group or the addition of the cyclopropyl group after the pyrazole ring has been formed.

Cyclization Reactions Incorporating Cyclopropyl Hydrazines

A direct and efficient method for the synthesis of N-substituted pyrazoles involves the condensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. In this approach, cyclopropyl hydrazine is a key starting material. The reaction of cyclopropyl hydrazine with a suitable 1,3-dielectrophile, such as malondialdehyde, acetylacetone, or their derivatives, leads to the formation of the 1-cyclopropylpyrazole core. The regioselectivity of this condensation is dependent on the nature of the substituents on the 1,3-dicarbonyl compound. For the synthesis of a pyrazole with the potential for further substitution at the C4 and C5 positions, a simple 1,3-dicarbonyl compound is often employed.

For instance, the reaction of cyclopropyl hydrazine with malondialdehyde would yield 1-cyclopropyl-1H-pyrazole. The general reaction conditions for such cyclizations are often mild, typically involving refluxing the reactants in a suitable solvent like ethanol, sometimes with catalytic amounts of acid.

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| Cyclopropyl hydrazine | Malondialdehyde | 1-Cyclopropyl-1H-pyrazole | Ethanol, reflux |

| Cyclopropyl hydrazine | 1,1,3,3-Tetramethoxypropane (malondialdehyde equivalent) | 1-Cyclopropyl-1H-pyrazole | Acidic hydrolysis, then condensation |

Post-Cyclization N1-Cyclopropylation Approaches

An alternative strategy involves the formation of the pyrazole ring first, followed by the introduction of the cyclopropyl group at the N1 position. This method is particularly useful when the desired pyrazole core is more readily available than cyclopropyl hydrazine. The parent pyrazole can be synthesized through various established methods, such as the reaction of hydrazine with a 1,3-dicarbonyl compound.

Once the pyrazole is obtained, N-alkylation with a suitable cyclopropylating agent can be performed. This typically involves the deprotonation of the pyrazole NH with a base to form the pyrazolate anion, which then acts as a nucleophile, attacking an electrophilic cyclopropyl source. Common cyclopropylating agents include cyclopropyl halides (e.g., cyclopropyl bromide) or cyclopropylboronic acid in the presence of a copper catalyst. The choice of base and solvent is crucial to control the regioselectivity of the alkylation, favoring the N1 isomer.

| Pyrazole Substrate | Cyclopropylating Agent | Catalyst/Base | Product |

| Pyrazole | Cyclopropyl bromide | NaH, DMF | 1-Cyclopropyl-1H-pyrazole |

| Pyrazole | Cyclopropylboronic acid | Cu(OAc)₂, 2,2'-bipyridine, Na₂CO₃ | 1-Cyclopropyl-1H-pyrazole |

Regioselective Functionalization of the Pyrazole Ring

With the 1-cyclopropylpyrazole core in hand, the subsequent steps involve the regioselective introduction of the chloro and nitro substituents at the C5 and C4 positions, respectively. The order of these functionalization steps is critical and is guided by the directing effects of the substituents.

Controlled Halogenation at Position 5 (Chlorination)

The direct chlorination of 1-cyclopropyl-1H-pyrazole is the next logical step in one plausible synthetic route. Electrophilic halogenation of N-substituted pyrazoles can occur at either the C4 or C5 positions, depending on the reaction conditions and the nature of the N-substituent. To achieve selective chlorination at the C5 position, specific reagents and conditions may be required. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly employed for the chlorination of heterocyclic compounds. The reaction solvent and temperature can also influence the regioselectivity.

Directed Nitration at Position 4

Electrophilic nitration of the pyrazole ring typically occurs at the C4 position, which is the most electron-rich site. This reaction is generally carried out using a mixture of nitric acid and sulfuric acid. The presence of a substituent at the N1 position, such as the cyclopropyl group, can influence the reactivity of the ring but generally does not change the preference for C4 nitration. Therefore, treating 1-cyclopropyl-1H-pyrazole with a nitrating mixture would be expected to yield 1-cyclopropyl-4-nitro-1H-pyrazole.

Sequential Introduction of Substituents for 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole

Based on the principles of electrophilic substitution on the pyrazole ring, a plausible synthetic sequence for this compound can be proposed.

Route 1: Chlorination followed by Nitration

Synthesis of 1-Cyclopropyl-1H-pyrazole: This can be achieved via either of the methods described in section 2.1.

Chlorination to 5-Chloro-1-cyclopropyl-1H-pyrazole: The 1-cyclopropyl-1H-pyrazole is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to introduce the chlorine atom at the C5 position.

Nitration to this compound: The resulting 5-chloro-1-cyclopropyl-1H-pyrazole is then subjected to nitration. The chloro group at C5 is a deactivating but ortho, para-directing group. In the context of the pyrazole ring, this would direct the incoming electrophile (NO₂⁺) to the adjacent C4 position. The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid.

| Starting Material | Reagent(s) | Product | Position of Functionalization |

| 1-Cyclopropyl-1H-pyrazole | N-Chlorosuccinimide (NCS) | 5-Chloro-1-cyclopropyl-1H-pyrazole | C5 |

| 5-Chloro-1-cyclopropyl-1H-pyrazole | HNO₃ / H₂SO₄ | This compound | C4 |

Route 2: Nitration followed by Chlorination

Synthesis of 1-Cyclopropyl-1H-pyrazole: As described previously.

Nitration to 1-Cyclopropyl-4-nitro-1H-pyrazole: The 1-cyclopropyl-1H-pyrazole is first nitrated at the C4 position using standard nitrating conditions.

Chlorination to this compound: The subsequent chlorination of 1-cyclopropyl-4-nitro-1H-pyrazole at the C5 position would be challenging. The nitro group at C4 is a strong deactivating group, which would significantly reduce the nucleophilicity of the pyrazole ring, making the subsequent electrophilic chlorination difficult to achieve under standard conditions. While not impossible, this route is likely to require more forcing conditions and may result in lower yields compared to Route 1.

The successful synthesis of this compound relies on a careful selection of reagents and a logical sequence of reactions that take into account the electronic properties and directing effects of the substituents at each stage.

Advanced Synthetic Pathways to this compound

The synthesis of polysubstituted pyrazoles can be approached through various strategies, from classical cyclocondensation reactions to modern catalytic and multi-component methods. The construction of this compound likely involves a multi-step sequence, including the formation of the N-cyclopropyl pyrazole core, followed by regioselective chlorination and nitration.

A plausible direct route involves the nitration of a 5-chloro-1-cyclopropyl-1H-pyrazole precursor. Research has demonstrated that 5-chloropyrazoles can be effectively nitrated to yield 5-chloro-4-nitropyrazoles. scispace.compleiades.online For instance, the nitration of various 5-chloropyrazoles has been achieved in yields of 45–91% using potent nitrating agents such as a mixture of 100% nitric acid and 65% oleum, or 60% nitric acid with polyphosphoric acid. scispace.compleiades.online The precursor, 1-cyclopropyl-5-chloropyrazole, could be synthesized from the cyclocondensation of cyclopropylhydrazine (B1591821) with a suitable three-carbon electrophile, followed by chlorination. Cyclopropylhydrazine hydrochloride is a known intermediate for synthesizing pyrazole compounds used in agricultural applications. google.com

Multi-component reactions (MCRs) offer an efficient strategy for assembling complex molecules like substituted pyrazoles in a single step, enhancing pot, atom, and step economy. mdpi.comnih.gov While a specific one-pot MCR for this compound is not prominently documented, the principles of MCRs can be applied to construct the core pyrazole ring.

For example, a three-component reaction involving a hydrazine (in this case, cyclopropylhydrazine), a 1,3-dicarbonyl compound, and a third component could theoretically assemble a precursor. nih.gov Lewis acid catalysts, such as aluminum chloride (AlCl₃), have been used to facilitate three-component syntheses of other functionalized pyrazoles. jocpr.com A hypothetical MCR could involve cyclopropylhydrazine, a chlorinated 1,3-dicarbonyl equivalent, and a nitrating agent, though controlling the regioselectivity of three distinct functionalizations in one pot would be a significant challenge.

The general approach for pyrazole synthesis via MCR often involves the condensation of hydrazines with β-ketoesters or similar 1,3-dielectrophiles. nih.gov The in-situ generation of reactants is also a hallmark of MCRs, which could be adapted for the synthesis of the target molecule's precursors. nih.gov

Modern catalytic methods, particularly transition-metal-catalyzed C-H functionalization, provide powerful tools for the direct introduction of functional groups onto heterocyclic rings, bypassing the need for pre-functionalized substrates. rsc.org

N-Cyclopropylation: The 1-cyclopropyl group can be installed using copper-mediated N-cyclopropylation of a pre-formed pyrazole ring with cyclopropylboronic acid. nih.govepfl.ch This method is effective for a range of azoles and offers an alternative to using cyclopropylhydrazine.

C-H Nitration/Chlorination: While classical nitration with strong acids is effective, catalytic C-H nitration could offer a milder alternative. More established are catalytic C-H arylation reactions. For instance, palladium-catalyzed direct arylation has been used to functionalize the C4 position of 5-chloropyrazoles. nih.govacs.orgscilit.com A similar catalytic approach for C-H nitration or chlorination on the 1-cyclopropyl pyrazole core could be envisioned, although electrophilic substitution at the C4 position is typically facile in pyrazoles. Guided C-H activation of 4-nitropyrazoles has also been developed to introduce aryl groups at the 5-position, demonstrating the utility of catalytic methods on nitrated pyrazole scaffolds. acs.org

Table 1: Potential Synthetic Strategies for the Pyrazole Core

| Strategy | Key Reagents/Catalysts | Potential Step | Reference |

| Classical Nitration | HNO₃ / Oleum or PPA | Nitration of 5-chloro-1-cyclopropyl-1H-pyrazole | pleiades.online |

| N-Cyclopropylation | Cyclopropylboronic acid, Cu(OAc)₂ | Formation of 1-cyclopropylpyrazole ring | nih.gov |

| Multi-Component Reaction | Hydrazine, 1,3-Dicarbonyl compound | Formation of pyrazole precursor | nih.gov |

| C-H Functionalization | Pd(OAc)₂, Directing Group | Arylation/Functionalization of pyrazole ring | rsc.org |

Derivatization and Analog Synthesis from this compound

The title compound is a versatile intermediate for further synthesis, with the nitro and chloro groups serving as handles for a wide range of chemical transformations.

The 4-nitro group is a highly versatile functional group that can undergo several key transformations. mdpi.com

Reduction to Amine: The most common transformation is its reduction to a 4-aminopyrazole. This conversion opens up a vast chemical space, allowing for amide bond formation, diazotization, and other amine-based chemistry. Various reagents can achieve this reduction chemoselectively. nih.gov The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the chloro-substituent.

Table 2: Reagents for Nitro Group Reduction

| Reagent System | Conditions | Notes | Reference |

| H₂, Pd/C | Catalytic Hydrogenation | Standard method, may cause dehalogenation. | - |

| Fe, Acid (e.g., HCl, AcOH) | Acidic Media | Classical, cost-effective method. | - |

| SnCl₂ | Acidic Media (e.g., HCl) | Mild conditions, good for sensitive substrates. | - |

| Ni-Re, Hydrazine | 40-50 °C, Ethanol | Effective for nitropyrazoles, high yields. | - |

Nucleophilic Aromatic Substitution (SNAr): The nitro group, particularly on electron-deficient rings, can act as a leaving group in nucleophilic aromatic substitution reactions. nih.govnih.gov This allows for the direct "exchange" of the nitro group for other functionalities, such as alkoxy, thio, or amino groups, often under catalyst-free conditions in water. nih.gov

Photochemical Reactions: Photoexcited nitroarenes exhibit unique reactivity, enabling transformations like metal-free C-N coupling with boronic acids or denitrative coupling reactions, offering modern avenues for derivatization. rsc.org

The C5 chloro substituent is significantly activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent C4 nitro group. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction pathway for the 5-chloro group. The pyrazole ring is electron-deficient, and the nitro group further depletes electron density, facilitating the addition-elimination mechanism of SNAr. youtube.comyoutube.commdpi.com A documented example shows that 5-chloro-1,3-dimethyl-4-nitropyrazole readily reacts with the carbon nucleophile ethyl cyanoacetate (B8463686) in the presence of K₂CO₃ to afford the substitution product. scispace.compleiades.online This reactivity can be exploited to introduce a wide variety of carbon, oxygen, nitrogen, and sulfur nucleophiles at the C5 position.

Palladium-Catalyzed Cross-Coupling: While SNAr is highly favorable, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are a cornerstone of modern synthesis for forming C-C, C-N, and C-O bonds. mdpi.com 5-Chloropyrazoles have been successfully used in direct arylation reactions. nih.govacs.org The strong electron-withdrawing nature of the nitro group might influence the oxidative addition step in these catalytic cycles, but with appropriate ligand and condition screening, such couplings remain a viable strategy for derivatization.

The N-cyclopropyl group is generally considered a metabolically robust and stable moiety. However, under specific and often harsh conditions, this strained ring can undergo transformations.

Ring-Opening Reactions: While the N-cyclopropyl group on an aromatic heterocycle is stable, related systems like N-cyclopropylamides have been shown to undergo ring-opening rearrangements in the presence of strong Lewis acids like AlCl₃. researchgate.netrsc.org Similarly, donor-acceptor cyclopropanes are known to undergo ring-opening with various nucleophiles. acs.orgthieme-connect.com Protolytic ring-opening of cyclopropanes can also occur in the presence of superacids. nih.gov Applying such conditions to this compound could potentially lead to ring-opened products, such as N-(propenyl) or N-(halopropyl) pyrazole derivatives, although this would require forcing conditions and may not be compatible with the other functional groups on the pyrazole ring. The stability of the pyrazole ring itself would also be a concern under such harsh acidic conditions.

Structural Elucidation and Spectroscopic Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR studies would be required for a complete structural assignment of 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole.

A ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring and the single proton on the pyrazole (B372694) ring. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling would confirm the connectivity. For instance, the cyclopropyl protons would likely appear as complex multiplets in the upfield region of the spectrum, while the pyrazole proton would be expected at a downfield chemical shift.

Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing the carbons of the cyclopropyl group from those of the pyrazole ring, and identifying the carbons bonded to the chlorine and nitro groups.

Currently, no experimental ¹H or ¹³C NMR data, including chemical shifts and coupling constants, for this compound has been reported in the public domain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, an IR spectrum would be expected to display strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. Other expected vibrations would include C-H stretching from the cyclopropyl and pyrazole rings, C=N and C-N stretching vibrations from the pyrazole ring, and a C-Cl stretching vibration.

Specific experimental IR and Raman spectra, with detailed assignments of vibrational frequencies for this compound, are not available in published literature.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. A high-resolution mass spectrum (HRMS) would confirm the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule. The fragmentation pattern would be characteristic of the compound's structure, likely showing losses of the nitro group, the chlorine atom, or parts of the cyclopropyl substituent.

While the molecular formula is known, detailed experimental mass spectra and a specific fragmentation analysis for this compound have not been found in the reviewed sources.

X-ray Crystallography for Three-Dimensional Molecular Architecture and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking, which influence the physical properties of the solid.

No crystallographic data, including unit cell parameters, space group, or atomic coordinates for this compound, are available in crystallographic databases or scientific literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and energetics of molecules. For 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole, DFT calculations can elucidate various fundamental properties. Theoretical studies on nitro-pyrazole derivatives often employ DFT to determine optimized geometries and electronic structures.

Molecular Orbital Analysis and Charge Distribution in this compound

Molecular orbital (MO) analysis is crucial for understanding the chemical reactivity and electronic properties of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting tendency. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.

The charge distribution within the molecule can be analyzed through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses provide insights into the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. For instance, the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the nitro group are expected to carry partial negative charges, while the carbon atoms and the cyclopropyl (B3062369) group may exhibit more complex charge distributions.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Illustrative Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 4.5 D |

Note: The values in this table are illustrative and represent typical ranges for similar nitro-pyrazole derivatives. Specific values would require dedicated DFT calculations for this exact molecule.

Conformational Preferences and Rotational Barriers of the Cyclopropyl and Nitro Moieties

The conformational flexibility of this compound is primarily determined by the rotation of the cyclopropyl and nitro groups relative to the pyrazole ring. DFT calculations can be employed to map the potential energy surface associated with these rotations, identifying the most stable conformations (energy minima) and the transition states (saddle points) that connect them.

The rotational barrier is the energy difference between the most stable conformation and the transition state. Understanding these barriers is essential for characterizing the molecule's dynamic behavior and its conformational landscape at different temperatures. For the cyclopropyl group, the rotation around the C-N bond will likely have a specific energy profile, with certain orientations being more favorable due to steric and electronic effects. Similarly, the rotation of the nitro group around the C-N bond is influenced by resonance effects and steric hindrance with adjacent substituents.

Table 2: Illustrative Rotational Barriers for this compound

| Rotational Moiety | Illustrative Rotational Barrier (kcal/mol) |

| Cyclopropyl Group | 2-5 |

| Nitro Group | 6-10 |

Note: The values in this table are illustrative and based on typical rotational barriers for similar functional groups in heterocyclic systems. Actual values would be determined through specific computational studies.

Prediction of Aromaticity and Stability

The pyrazole ring is an aromatic heterocycle, and its aromaticity can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). DFT calculations can be used to compute these indices for this compound.

The substituents on the pyrazole ring, namely the chloro, cyclopropyl, and nitro groups, can influence its aromaticity. Electron-withdrawing groups like the nitro and chloro groups can modulate the electron density within the ring, potentially affecting its aromatic character. The stability of the molecule is also a key parameter that can be assessed through DFT calculations, often by computing its heat of formation. Theoretical studies on nitro derivatives of pyrazole have been conducted to evaluate their thermodynamic properties and stability.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecular modeling and molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound over time. While DFT is excellent for studying static structures and energetics, MD simulations can reveal the dynamic behavior of the molecule, including vibrational motions, rotations, and conformational changes.

In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field, which is a set of empirical energy functions. The simulation generates a trajectory of atomic positions and velocities over time, from which various properties can be calculated. This allows for a more comprehensive understanding of the molecule's flexibility and the accessibility of different conformations under physiological conditions.

Theoretical Prediction of Reactivity and Reaction Mechanisms (e.g., electrophilic substitution, nucleophilic attack)

Theoretical calculations are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. Reactivity descriptors derived from DFT, such as the Fukui functions and the dual descriptor, can identify the most reactive sites for electrophilic, nucleophilic, and radical attacks.

For electrophilic substitution, the regions of the molecule with the highest electron density (nucleophilic sites) are the most likely to react. Conversely, for nucleophilic attack, the electron-deficient regions (electrophilic sites) are the primary targets. The presence of the electron-withdrawing nitro and chloro groups is expected to deactivate the pyrazole ring towards electrophilic attack and activate it towards nucleophilic attack. DFT studies can model the entire reaction pathway for specific reactions, identifying transition states and calculating activation energies, thereby providing a detailed mechanistic understanding.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors.

These descriptors can be calculated from the molecular structure and can be categorized as constitutional, topological, geometrical, and electronic. By correlating these descriptors with experimentally determined biological activities for a training set of molecules, a predictive QSAR model can be built. Such models are highly valuable in drug discovery for screening virtual libraries of compounds and prioritizing the synthesis of the most promising candidates. Numerous QSAR studies have been performed on pyrazole derivatives to guide the design of new compounds with enhanced activities. nih.govej-chem.orgrsc.org

Table 3: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Randic Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges |

Structure Activity Relationship Sar and Molecular Interaction Studies

Impact of the Cyclopropyl (B3062369) Substituent on Molecular Recognition and Shape Complementarity

The N1-cyclopropyl group is a key structural feature of 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole that significantly influences its three-dimensional conformation and, consequently, its interaction with biological macromolecules. The cyclopropyl ring, being a small, rigid, and lipophilic moiety, can play several roles in molecular recognition:

Conformational Restriction: Unlike flexible alkyl chains, the cyclopropyl group locks the substituent in a more defined orientation relative to the pyrazole (B372694) core. This conformational rigidity can be advantageous for binding to a specific receptor pocket, as it reduces the entropic penalty upon binding, potentially leading to higher affinity.

Shape Complementarity: The compact and three-dimensional nature of the cyclopropyl group can facilitate optimal shape complementarity with hydrophobic pockets within a target protein. Its unique spatial arrangement can allow for favorable van der Waals interactions that might not be achievable with linear or bulkier substituents.

Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability. The C-H bonds of a cyclopropyl ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl groups.

| Feature of Cyclopropyl Group | Implication for Molecular Interaction | Reference Compound Class |

| Rigidity | Reduced entropic penalty upon binding | Cyclopropyl-containing enzyme inhibitors |

| Lipophilicity | Favorable interactions in hydrophobic pockets | Various CNS-active compounds |

| Metabolic Resistance | Increased bioavailability and duration of action | Modern pharmaceuticals |

Role of the Chloro Group in Modulating Molecular Interactions and Electronic Properties

The presence of a chloro group at the C5 position of the pyrazole ring introduces significant electronic and steric effects that can modulate the molecule's interactions. Halogen atoms, particularly chlorine, are known to participate in various non-covalent interactions:

Halogen Bonding: The chloro group can act as a halogen bond donor, interacting with Lewis basic sites such as oxygen, nitrogen, or sulfur atoms in amino acid residues of a target protein. This type of interaction is directional and can contribute significantly to binding affinity and selectivity.

Electronic Effects: As an electron-withdrawing group, the chlorine atom influences the electron density distribution of the pyrazole ring. This can affect the pKa of the molecule and the strength of other interactions, such as hydrogen bonding involving the pyrazole nitrogen atoms.

Hydrophobicity: The chloro substituent increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic regions of a binding site.

| Interaction Type | Description | Potential Interacting Residues |

| Halogen Bonding | Interaction between the electropositive crown of the chlorine and a nucleophilic atom. | Serine, Threonine, Aspartate, Glutamate |

| Dipole-Dipole | Electrostatic interaction due to the C-Cl bond dipole. | Polar amino acids |

| Hydrophobic | Interaction with nonpolar regions of the binding site. | Leucine, Isoleucine, Valine, Phenylalanine |

Influence of the Nitro Group on Potential Binding Site Interactions and Reactivity

The nitro group at the C4 position is a strong electron-withdrawing group with distinct characteristics that can profoundly impact the molecule's biological profile.

Hydrogen Bonding: The oxygen atoms of the nitro group are potent hydrogen bond acceptors. They can form strong hydrogen bonds with hydrogen bond donor residues in a receptor's active site, such as the amide protons of the peptide backbone or the side chains of amino acids like arginine, lysine, or histidine.

π-π Stacking: The nitroaromatic system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-protein complex.

Pharmacophore Elucidation and Molecular Docking Studies with Representative Molecular Targets

While specific pharmacophore models for this compound are not extensively documented in public literature, a hypothetical model can be constructed based on its structural features. A typical pharmacophore for this molecule would likely include:

A hydrophobic feature corresponding to the cyclopropyl group.

A halogen bond donor feature from the chloro group.

Two hydrogen bond acceptor features from the oxygen atoms of the nitro group.

An aromatic ring feature from the pyrazole core.

Molecular docking simulations with representative molecular targets, such as bacterial DNA gyrase or viral polymerases, could provide insights into the potential binding modes of this compound. For instance, in a hypothetical docking scenario with a bacterial enzyme, the cyclopropyl group might occupy a hydrophobic pocket, while the chloro and nitro groups could form specific interactions with key residues in the active site, leading to inhibition of the enzyme's function.

| Pharmacophoric Feature | Corresponding Functional Group | Potential Interaction |

| Hydrophobic | Cyclopropyl ring | van der Waals forces |

| Halogen Bond Donor | Chloro group | Interaction with a Lewis base |

| Hydrogen Bond Acceptor | Nitro group | Hydrogen bond with a donor group |

| Aromatic Ring | Pyrazole core | π-π stacking |

Mechanistic Investigations into Molecular Pathways Elicited by Pyrazole Derivatives at a Chemical Level

The molecular pathways elicited by pyrazole derivatives are diverse and depend on the specific substitution pattern of the molecule. For a compound like this compound, several chemical-level mechanisms could be postulated:

Enzyme Inhibition: As suggested by molecular docking studies, the compound could act as an inhibitor of key enzymes in pathogenic organisms. The specific interactions of its functional groups within the active site would be crucial for its inhibitory potency.

Disruption of Protein-Protein Interactions: The molecule could bind at the interface of two interacting proteins, thereby disrupting a critical biological pathway.

Intercalation with Nucleic Acids: While less common for this class of compounds, the planar pyrazole ring and its substituents could potentially allow for intercalation between the base pairs of DNA or RNA, leading to disruption of replication or transcription.

Mechanistic studies on nitropyrazole derivatives have, in some contexts, pointed towards the generation of reactive oxygen species (ROS) as a potential mode of action, which can lead to cellular damage in target organisms. The electron-deficient nature of the nitro-substituted pyrazole ring could facilitate redox cycling, contributing to this effect.

Advanced Applications in Chemical Science and Engineering

Utility as a Core Scaffold for Chemical Probe Development

There is currently no available scientific literature detailing the use of 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole as a core scaffold for the development of chemical probes. The design of a chemical probe requires a deep understanding of the molecule's interaction with biological targets, its selectivity, and its physicochemical properties that allow it to function effectively in a biological system. Such studies for this particular compound have not been published.

Investigation in Energetic Materials Science (Specific to Nitropyrazoles)

Nitropyrazoles, as a class of compounds, are extensively studied for their energetic properties due to their high nitrogen content and the presence of the energy-rich nitro group. These characteristics often lead to high heats of formation and detonation velocities.

Computational Assessment of Detonation Properties of Nitrated Pyrazoles

Computational studies are a cornerstone in the initial assessment of energetic materials, allowing for the prediction of detonation properties such as velocity of detonation (VoD) and detonation pressure (P) without the need for hazardous synthesis and physical testing. However, specific computational assessments for this compound are not found in the current body of scientific literature. General studies on other nitropyrazoles have shown that the number and position of nitro groups, as well as the nature of other substituents, significantly influence their energetic performance.

Thermal Stability Analysis in Advanced Materials Design

Thermal stability is a critical parameter for the practical application of energetic materials, indicating their safety and reliability under various conditions. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the decomposition temperatures and thermal behavior of these compounds. No experimental or theoretical data on the thermal stability of this compound has been publicly reported.

Application as Versatile Synthetic Intermediates in Organic Synthesis

The structure of this compound, featuring multiple reactive sites, suggests its potential as a versatile intermediate in organic synthesis. The chloro and nitro groups can be subjected to various chemical transformations, such as nucleophilic substitution or reduction, to build more complex molecular architectures. Pyrazole (B372694) derivatives are known to be important building blocks in the synthesis of pharmaceuticals and agrochemicals. However, specific examples of the synthetic utility of this compound are not documented in peer-reviewed journals or patents.

Emerging Roles in Sensing and Advanced Material Design

The unique electronic properties of the nitropyrazole ring could theoretically be exploited in the design of chemical sensors or advanced materials. For instance, the electron-withdrawing nature of the nitro group can influence the photophysical properties of the molecule, which might be harnessed for fluorescent or colorimetric sensing applications. Nevertheless, there is no research to date that explores the role of this compound in these emerging fields.

Future Directions and Unexplored Avenues in 5 Chloro 1 Cyclopropyl 4 Nitro 1h Pyrazole Research

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of substituted pyrazoles is a well-established field, yet the pursuit of more efficient, selective, and sustainable methods remains a key objective. mdpi.comnih.gov Future research into the synthesis of 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole could focus on several promising areas.

Furthermore, the exploration of green chemistry principles in the synthesis of this compound is crucial. This could involve the use of environmentally benign solvents, catalyst systems with high turnover numbers, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. pharmajournal.net

Finally, the development of asymmetric synthetic routes to introduce chirality, potentially at the cyclopropyl (B3062369) group or by creating stereocenters in subsequent modifications, could open up new applications in areas like medicinal chemistry and materials science.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. nih.gov For this compound, advanced computational approaches can provide valuable insights.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.gov This can help in understanding its reactivity, stability, and potential reaction mechanisms. For example, DFT can be used to calculate the electron density distribution, which can predict the most likely sites for electrophilic and nucleophilic attack.

Molecular dynamics (MD) simulations can be used to study the conformational landscape and intermolecular interactions of the compound. This is particularly relevant for understanding how it might interact with biological targets or self-assemble in condensed phases.

Predictive modeling can also be used to forecast the potential biological activity or material properties of derivatives of this compound, thereby guiding the design of new compounds with desired functionalities.

Exploration of Unique Reactivity Profiles and Catalytic Applications

The combination of a chloro, a nitro, and a cyclopropyl group on a pyrazole (B372694) ring suggests a rich and underexplored reactivity profile for this compound.

The chloro group can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups at the 5-position of the pyrazole ring. The nitro group , a strong electron-withdrawing group, can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating a diverse library of derivatives.

The presence of these functional groups also suggests potential for the compound to act as a ligand in organometallic catalysis . The nitrogen atoms of the pyrazole ring and the potential for coordination through the nitro or chloro groups could allow for the formation of metal complexes with unique catalytic properties. For instance, copper(II) complexes with pyrazole-based ligands have shown catalytic activity in oxidation reactions. mdpi.com

Integration into Multi-Functional Chemical Systems

The unique structural features of this compound make it an attractive building block for the construction of more complex, multi-functional chemical systems.

In materials science , the compound could be incorporated into polymers or metal-organic frameworks (MOFs). The rigidity of the pyrazole ring and the potential for intermolecular interactions through its functional groups could lead to materials with interesting electronic, optical, or porous properties.

In the field of medicinal chemistry , the pyrazole scaffold is a well-known pharmacophore found in numerous approved drugs. mdpi.comnih.gov The specific combination of substituents in this compound could be explored for its potential biological activity. For example, it could be investigated as a precursor for the synthesis of novel kinase inhibitors or other therapeutic agents. The photochromic behavior observed in a related 5-chloro-pyrazole derivative suggests that this compound could also be a candidate for developing light-sensitive materials or molecular switches. mdpi.com

The table below summarizes the key molecular identifiers for this compound.

| Identifier | Value |

| CAS Number | 1338718-38-9 |

| Molecular Formula | C6H6ClN3O2 |

| Molecular Weight | 187.58 g/mol |

Q & A

Q. What are the common synthetic routes for 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole?

The synthesis typically involves cyclopropane introduction via alkylation of a pyrazole precursor. For example, cyclopropyl groups can be added using cyclopropyl bromide under basic conditions . Subsequent nitration is critical; while direct evidence for this compound is limited, analogous pyrazole nitration methods suggest using mixed acids (e.g., HNO₃/H₂SO₄) at controlled temperatures to avoid over-oxidation. Post-synthetic purification via column chromatography or recrystallization ensures product integrity .

| Key Synthetic Steps | Reagents/Conditions | Notes |

|---|---|---|

| Cyclopropane introduction | Cyclopropyl bromide, base (e.g., K₂CO₃) | Requires anhydrous conditions |

| Nitration | HNO₃, H₂SO₄, 0–5°C | Monitor exothermic reaction |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradients |

Q. Which spectroscopic techniques are effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. ¹H and ¹³C NMR can identify substituents (e.g., cyclopropyl, nitro groups) and regiochemistry. For example, cyclopropyl protons appear as distinct multiplets in the 1–3 ppm range, while nitro groups deshield adjacent protons . Infrared (IR) spectroscopy detects functional groups (e.g., nitro stretching at ~1520 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography resolves ambiguous stereochemistry .

Q. What safety precautions are necessary when handling this compound?

Given its nitro and chloro substituents, the compound may be explosive or toxic. Use explosion-proof equipment, conduct reactions in a fume hood, and wear PPE (gloves, goggles). Dispose of waste via approved protocols for halogenated/nitro compounds. Note that such products are strictly for research (RUO) and not FDA-approved .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

Conflicting data (e.g., ambiguous NOE effects in NMR) may arise from dynamic processes or crystallographic disorder. Cross-validate using:

- Multi-nuclear NMR : ¹⁵N NMR clarifies nitro group environments .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous 4-aminopyrazoles .

- Computational modeling : DFT calculations predict chemical shifts and compare with experimental data .

Q. What strategies optimize the nitration step in the synthesis of this compound?

Nitration efficiency depends on:

- Acid composition : Use a 1:1 HNO₃/H₂SO₄ mixture for controlled reactivity.

- Temperature : Maintain ≤5°C to minimize byproducts like dinitro derivatives .

- Substituent effects : Electron-withdrawing groups (e.g., Cl) direct nitration to specific positions. Pre-functionalization (e.g., sulfonation) may enhance regioselectivity .

Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

The cyclopropyl ring introduces steric hindrance and strain, affecting transition-metal catalysis. For Suzuki couplings:

- Steric effects : Bulky ligands (e.g., SPhos) improve yields with strained substrates.

- Electronic effects : The cyclopropyl group’s electron-withdrawing nature slows oxidative addition but stabilizes intermediates .

| Reaction Type | Optimized Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₂CO₃, dioxane, 100°C | 65–75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.